N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a complex organic compound that features a combination of furan, pyridine, and quinazolinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” likely involves multiple steps, including the formation of the furan, pyridine, and quinazolinone rings, followed by their coupling. Typical synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Formation of the Quinazolinone Ring: This can be synthesized through the reaction of anthranilic acid derivatives with amides or nitriles.
Coupling Reactions: The final step involves coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyridine rings.
Reduction: Reduction reactions could target the quinazolinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Could be investigated for its therapeutic effects in various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)pentanamide
Uniqueness
The uniqueness of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQGVQEUPHMET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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